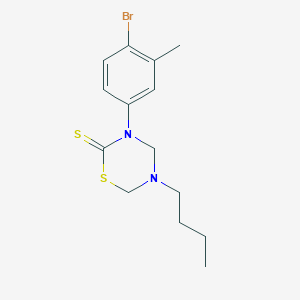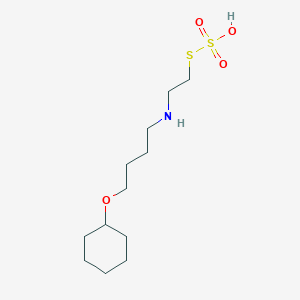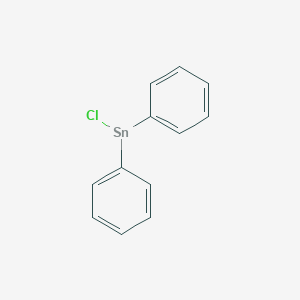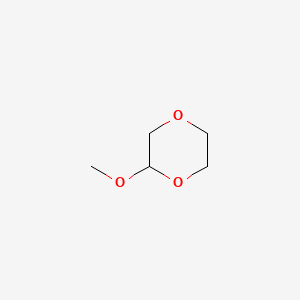
2-Methoxy-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1,4-dioxane is an organic compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . It is a heterocyclic ether, characterized by a dioxane ring substituted with a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,4-dioxane can be achieved through several methods. One common approach involves the reaction of 1,4-dioxane with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the continuous removal of water using a Dean-Stark apparatus or similar equipment. This ensures a high yield of the desired product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
Applications De Recherche Scientifique
2-Methoxy-1,4-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of biological systems, particularly in the analysis of enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on cellular processes and disease models.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methoxy-1,4-dioxane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of reactive intermediates. These intermediates can further react to produce the final oxidized products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A structurally similar compound without the methoxy group.
1,3-Dioxane: Another related compound with a different ring structure.
2-Methyltetrahydrofuran: A greener alternative to traditional solvents like tetrahydrofuran and 1,4-dioxane.
Uniqueness of 2-Methoxy-1,4-dioxane
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. The presence of the methoxy group enhances its ability to participate in certain reactions and makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
20732-36-9 |
|---|---|
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
2-methoxy-1,4-dioxane |
InChI |
InChI=1S/C5H10O3/c1-6-5-4-7-2-3-8-5/h5H,2-4H2,1H3 |
Clé InChI |
LCQZTTHYFOMGKL-UHFFFAOYSA-N |
SMILES canonique |
COC1COCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


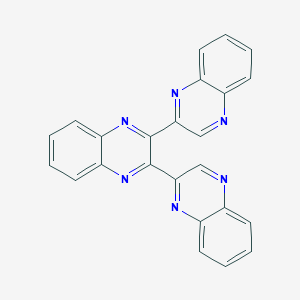

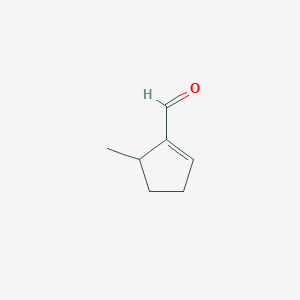

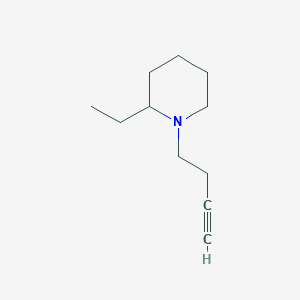
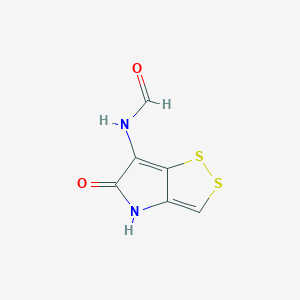
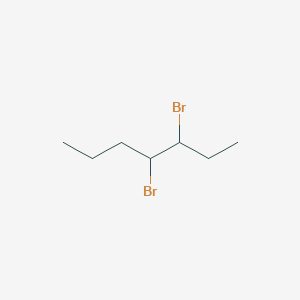
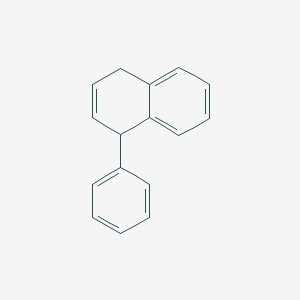
![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
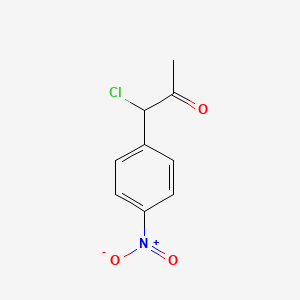
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
